REACTION_SMILES
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[C:17]1(=[O:27])[c:18]2[c:19]([cH:23][cH:24][cH:25][cH:26]2)[C:20](=[O:22])[NH:21]1.[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][cH:7][c:8]([O:11][CH2:12][CH2:13][CH2:14][Cl:15])[cH:9][cH:10]1)=[O:16].[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[K:28].[OH2:29]>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][cH:7][c:8]([O:11][CH2:12][CH2:13][CH2:14][N:21]2[C:17](=[O:27])[c:18]3[c:19]([cH:23][cH:24][cH:25][cH:26]3)[C:20]2=[O:22])[cH:9][cH:10]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(OCCCCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(OCCCN2C(=O)c3ccccc3C2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |